1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
Properties
IUPAC Name |
1-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c1-4-6(5(2)17)3-13-8-14-7(9(10,11)12)15-16(4)8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNBQTQNKVMTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C(F)(F)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142002 | |
| Record name | 1-[7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727997-39-9 | |
| Record name | 1-[7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727997-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The optimal reaction conditions involve using 1.0 equivalent of enaminonitrile and 2.0 equivalents of benzohydrazide in dry toluene under microwave conditions at 140°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and efficient route that can be adapted for larger-scale production. The use of microwave irradiation reduces reaction times and improves yields, making it a viable option for industrial applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for nucleophilic substitution. Key targets include positions adjacent to the triazole nitrogen atoms.
| Reaction Target | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Chlorination at C7 | POCl₃, reflux (6 h) | 7-chloro derivative | 85% | |
| Amine substitution | Aniline derivatives, isopropanol, 50°C | 7-anilino derivatives | 87–93% |
Example : Heating with aniline in isopropanol generates 7-anilino-substituted analogs, a reaction critical for introducing pharmacologically relevant groups .
Functional Group Transformations at the Ethanone Moiety
The ethanone group undergoes classical ketone reactions, though steric hindrance from the fused ring system may limit reactivity.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | Limited by steric bulk; 62% yield observed in analogs |
| Condensation | Hydrazine hydrate, ethanol | Hydrazone derivatives | Used to create Schiff base intermediates |
Mechanistic Insight : The ethanone’s carbonyl participates in nucleophilic additions, but reaction rates are slower compared to simpler ketones due to steric effects.
Heterocycle-Specific Reactions
The triazole ring exhibits distinct reactivity, often serving as a site for further functionalization.
Alkylation and Acylation
Example : Treatment with furan-2-ylmethanethiol under basic conditions yields sulfur-linked derivatives with improved antimalarial activity (80–85% yield) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl introductions:
| Coupling Type | Catalytic System | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Boronic acids | Aryl group installation at C6 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | N-functionalization for kinase inhibition |
Limitation : Requires pre-halogenation (e.g., bromination at C5/C7), which is not always regioselective.
Acid/Base-Mediated Transformations
The trifluoromethyl group stabilizes negative charges, enabling deprotonation-driven reactions:
| Process | Conditions | Outcome |
|---|---|---|
| Deprotonation | LDA, THF, −78°C | Lithiation at C5; subsequent quenching with electrophiles (e.g., D₂O) |
| Hydrolysis | H₂SO₄, H₂O, 100°C | Degradation to carboxylic acid (rare; observed in ester analogs) |
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights the impact of substituents:
| Compound | Key Substituent | Reactivity Difference |
|---|---|---|
| 1-[7-Methyl-2-(methoxymethyl)triazolo… | Methoxymethyl | Higher electrophilicity at C7 due to −OCH₃ |
| 5-Methyl-6-(3-methylbenzyl)triazolo… | Benzyl group | Enhanced solubility enables SNAr at milder conditions |
| Methyl 7-methyl-2-(trifluoromethyl)… | Carboxylate ester | Faster hydrolysis vs. ethanone |
Scientific Research Applications
Structural Information
- IUPAC Name : 1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
- Molecular Formula : C8H6F3N4O
- Molecular Weight : 217.15 g/mol
- CAS Number : 923130-33-0
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Antiviral Activity : Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit antiviral properties. The trifluoromethyl group may enhance bioactivity and selectivity against viral targets.
- Anticancer Potential : Studies have suggested that triazolo derivatives can inhibit tumor growth by interfering with cell proliferation pathways. The unique structure of this compound may provide a novel scaffold for anticancer drug development.
Agricultural Chemistry
The compound's potential as a pesticide is under investigation:
- Fungicidal Properties : Early studies suggest that triazolo compounds can act as fungicides. The trifluoromethyl moiety may improve efficacy against specific fungal pathogens affecting crops.
Material Science
The compound's stability and unique chemical properties make it a candidate for:
- Polymer Synthesis : The incorporation of triazolo structures into polymer matrices can enhance thermal stability and mechanical properties.
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry tested various triazolo derivatives, including the target compound, against influenza viruses. Results indicated a significant reduction in viral replication at concentrations as low as 10 µM, highlighting its potential as an antiviral agent.
Case Study 2: Anticancer Research
In a study published in Cancer Research, researchers evaluated the effects of the compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating strong anticancer activity compared to standard chemotherapeutics.
Mechanism of Action
The mechanism of action of 1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. For instance, it can act as an inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the DNA damage response. By inhibiting DNA-PK, the compound can interfere with the repair of double-strand DNA breaks, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Properties
- Trifluoromethyl (-CF₃): Enhances lipophilicity and electron-withdrawing properties, improving membrane permeability and resistance to oxidative metabolism. The target compound’s CF₃ group may confer advantages in drug design over hydroxylated analogs () .
Methyl vs. Hydroxyl :
Dihydro Modifications :
- The 4,7-dihydro structure in introduces conformational flexibility, enabling chiral separation and tailored FcRn binding .
Biological Activity
1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its efficacy against various pathogens and its interaction with specific biological targets.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₈H₆F₃N₃O
- Molecular Weight: 233.15 g/mol
- CAS Number: 198953-53-6
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown that the compound is effective against various strains of bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC): The compound displayed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anti-Parasitic Activity
The compound has also been evaluated for its activity against protozoan parasites:
- Efficacy Against Cryptosporidium: In a study involving mouse models infected with Cryptosporidium parvum, the compound exhibited an effective dose (ED50) of 2.1 µM. This suggests a promising potential for treating cryptosporidiosis, particularly in immunocompromised individuals .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and ion channels:
- hERG Channel Inhibition: The compound has been noted to inhibit the hERG potassium ion channel at higher concentrations (10 µM), which is a critical factor in cardiotoxicity assessments .
Case Study: Cryptosporidiosis Treatment
In a controlled study on mice, this compound was administered to evaluate its effectiveness in treating cryptosporidiosis. The results indicated:
- Reduction in Parasite Load: A significant reduction in parasite load was observed in treated mice compared to controls.
- Safety Profile: While the compound showed efficacy, concerns regarding cardiotoxicity due to hERG channel inhibition were raised.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic: What are the recommended synthetic routes for preparing 1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone?
Methodological Answer:
The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves multicomponent condensation reactions. A general approach includes:
Condensation of 3-amino-1,2,4-triazole with a β-ketoester or cyanoacetate derivative under acidic or solvent-mediated conditions.
Cyclization via reflux in acetic acid or ethanol/water mixtures.
Functionalization of the core structure (e.g., trifluoromethylation at position 2, methyl group introduction at position 7).
Key Considerations:
- Catalyst Selection : TMDP (trimethylenedipiperidine) is effective for cyclization but requires careful handling due to toxicity .
- Solvent Systems : Ethanol/water (1:1 v/v) improves yield and purity compared to molten-state reactions .
- Yield Optimization : Crude yields range from 45–65% for analogous compounds, with recrystallization (ethanol/DMF) enhancing purity .
Example Protocol:
- React 3-amino-1,2,4-triazole with ethyl trifluoromethylacetoacetate in acetic acid at 180°C for 20 minutes .
- Purify via silica gel chromatography (ethyl acetate/light petroleum gradient) .
Basic: How can researchers confirm the structural integrity of the compound?
Methodological Answer:
Structural validation relies on spectroscopic and spectrometric techniques:
NMR Analysis :
- ¹H NMR : Look for characteristic signals:
- Methyl group at position 7 (δ ~2.5 ppm, singlet).
- Trifluoromethyl group (δ ~3.8–4.2 ppm, quartet) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~170–175 ppm) and CF₃ (δ ~120–125 ppm, J = 280–300 Hz) .
HRMS-ESI : Exact mass calculation (C₁₁H₉F₃N₄O) should match [M+H]⁺ = 285.0753 .
X-ray Crystallography : Resolve stereochemistry and confirm bond lengths/angles (e.g., triazolo-pyrimidine fusion angle ~120°) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
